2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb at reflux conditions . This method yields the desired product with moderate to excellent yields (41-93%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and are widely studied for their biological activities.
Uniqueness
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione stands out due to the presence of the 1,2,4-oxadiazole ring, which imparts unique chemical and biological properties. This structural feature enhances the compound’s versatility and potential for diverse applications .
Properties
IUPAC Name |
2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8(2)12-15-11(20-16-12)7-17-13(18)9-5-3-4-6-10(9)14(17)19/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQBVTYLDHNNOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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